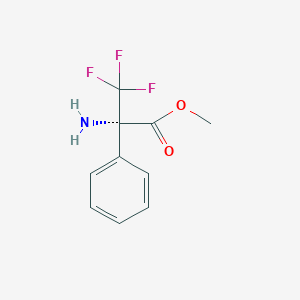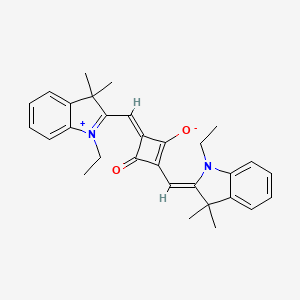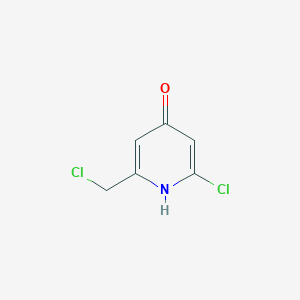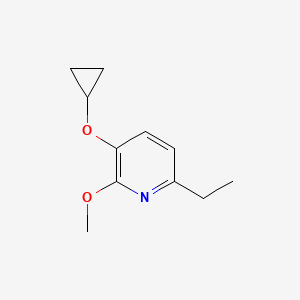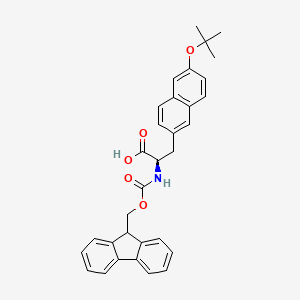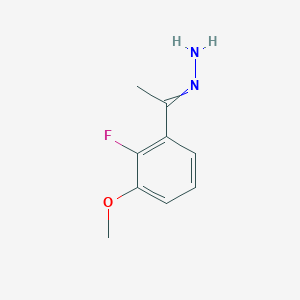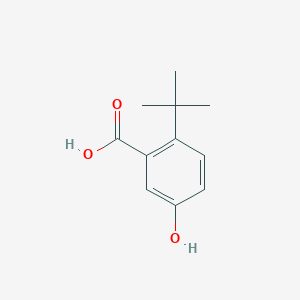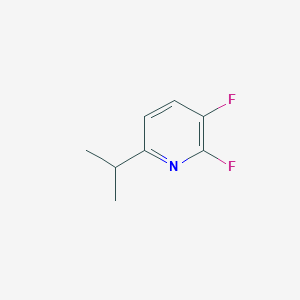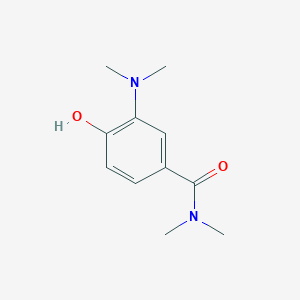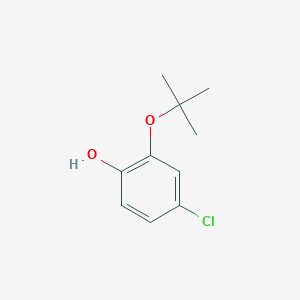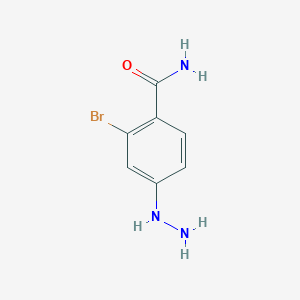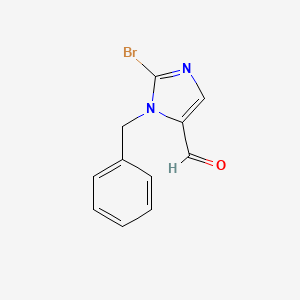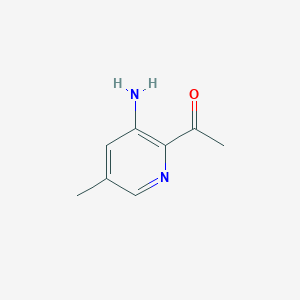
1-(3-Amino-5-methylpyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a methyl group at the 5th position on the pyridine ring, along with an ethanone group attached to the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methylpyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with acetic anhydride under reflux conditions. The reaction typically proceeds as follows: [ \text{3-Amino-5-methylpyridine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-methylpyridin-2-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylpyridin-3-yl)ethanone: Similar structure but lacks the amino group at the 3rd position.
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but with the amino group at the 4th position instead of the 3rd.
1-(6-Amino-5-methylpyridin-3-yl)ethanone: Similar structure but with the amino group at the 6th position.
Uniqueness: 1-(3-Amino-5-methylpyridin-2-YL)ethanone is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(3-amino-5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
MKVAHCTUERDCQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


